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Introduction
Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related

Apoptosis-Inducing Protein Kinase 2), is a member of the Death-Associated Protein Kinase

(DAPK) family of serine/threonine kinases.[1][2] This family of kinases is critically involved in

the regulation of fundamental cellular processes, including apoptosis, autophagy, and

inflammation.[3][4] STK17B is primarily expressed in lymphoid tissues, playing a significant role

in the immune system, particularly in setting the activation threshold for T-cells.[1][5] Its

dysregulation has been implicated in a variety of human diseases, including autoimmune

disorders and numerous cancers, making it a compelling target for therapeutic intervention.

The role of STK17B in oncology is complex, with reports suggesting it can function as both a

tumor suppressor and a promoter, depending on the cellular context.[6] This guide provides an

in-depth overview of the core signaling pathways of STK17B, supported by quantitative data,

detailed experimental protocols, and visual diagrams to facilitate a comprehensive

understanding for research and drug development purposes.

Core Signaling Pathways Involving STK17B
STK17B participates in a multitude of signaling cascades that influence cell fate and function.

Key pathways identified to date include its roles in cancer progression, immune regulation, and

cellular homeostasis.
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STK17B in Cancer
Hepatocellular Carcinoma (HCC): In HCC, STK17B has been shown to promote

carcinogenesis and metastasis through the activation of the AKT/GSK-3β/Snail signaling

pathway.[6] Upregulation of STK17B leads to the phosphorylation and activation of AKT, which

in turn phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β prevents the

phosphorylation and subsequent degradation of the transcription factor Snail, leading to its

accumulation. Elevated Snail levels promote the epithelial-mesenchymal transition (EMT), a

key process in tumor invasion and metastasis.

Ovarian Cancer: Studies in ovarian cancer have demonstrated that increased STK17B

expression is associated with enhanced proliferation, migration, and invasion of cancer cells,

also implicating the promotion of EMT.[7][8]

Multiple Myeloma (MM): In multiple myeloma, STK17B has been identified as a critical

suppressor of ferroptosis, a form of iron-dependent cell death. It achieves this by

phosphorylating and regulating two key proteins involved in iron metabolism: Iron-Responsive

Element Binding Protein 2 (IREB2) and Heat Shock Protein Family B Member 1 (HSPB1).

STK17B in Immune Regulation
STK17B is a crucial regulator of T-cell activation. It acts as a negative regulator, setting the

threshold for T-cell receptor (TCR) signaling.[1][5] Inhibition of STK17B can lower this

threshold, leading to enhanced T-cell activation and cytokine production, such as Interleukin-2

(IL-2).[5] This has positioned STK17B as a potential target for cancer immunotherapy, with the

aim of boosting the anti-tumor immune response.[1][5] A key substrate in this context is Myosin

Light Chain 2 (MLC2), which is phosphorylated by STK17B at Serine 19.[1]

STK17B in Cellular Homeostasis and Development
Autophagy: STK17B has been shown to suppress autophagy by directly phosphorylating ULK1

at Serine 56, leading to its ubiquitination and subsequent degradation. This role is particularly

relevant in the context of pancreatic β-cell function under metabolic stress.

Neuronal Development: In the cerebellum, STK17B acts as a downstream effector of Protein

Kinase C (PKC), specifically PKCγ. Phosphorylation of STK17B by PKCγ influences the

dendritic development of Purkinje cells.
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Data Presentation
STK17B Substrates and Interacting Partners

Substrate/Part
ner

Phosphorylati
on Site

Interacting
Domain/Motif

Functional
Consequence

References

Myosin Light

Chain 2 (MLC2)
Ser19 Kinase Domain

Regulation of T-

cell activation
[1]

ULK1 Ser56 Kinase Domain
Suppression of

autophagy

IREB2 Not specified Kinase Domain
Suppression of

ferroptosis

HSPB1 Not specified Kinase Domain
Suppression of

ferroptosis

STK17B

(Autophosphoryl

ation)

Ser10, Ser12,

Ser351
Kinase Domain

Regulation of

kinase activity
[2]

Protein Kinase C

γ (PKCγ)

STK17B is the

substrate
Not specified

Phosphorylation

of STK17B at

Ser351,

regulating

Purkinje cell

dendritic

development

Quantitative Data on STK17B Inhibitors
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Inhibitor Target(s) IC50 (nM) Kd (nM) Assay Type References

PKIS43

(PFE-PKIS

43)

STK17B 20 ± 3.9 3.8

KinaseSeeke

r split

luciferase

binding assay

[9]

STK17A >1000 220

KinaseSeeke

r split

luciferase

binding assay

[9]

SGC-

STK17B-1

(11s)

STK17B 190 (cellular) 43 (binding)

NanoBRET,

Luceome

Biotechnologi

es binding

assay

[3][10]

STK17A >10,000 >10,000 NanoBRET [3]

BLU4565 STK17B 18 Not specified

Enzyme

inhibition

assay

[5]

STK17A 140 Not specified

Enzyme

inhibition

assay

[5]

BLU0556 STK17B 1 Not specified

Enzyme

inhibition

assay

[5]

STK17A 18 Not specified

Enzyme

inhibition

assay

[5]

BLU7482 STK17B 1 Not specified

Enzyme

inhibition

assay

[5]

STK17A 11 Not specified Enzyme

inhibition

[5]
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assay

Quantitative Data on STK17B Expression and Function
in Ovarian Cancer
| Cell Line | Condition | Fold Change in STK17B Expression | Effect on Cell Proliferation (Fold

Change) | Effect on Cell Migration (Fold Change) | Effect on Cell Invasion (Fold Change) |

References | |---|---|---|---|---|---| | SKOV3 | Overexpression | 4.224 | 3.354 (EdU assay) | 2.339 |

2.425 |[7] | | OV8 | Overexpression | 5.653 | 2.303 (EdU assay) | 2.183 | 2.374 |[7] | | Ovarian

Cancer Tissue vs. Normal | - | 2.429 (increased) | - | - | - |[7][8] |

Mandatory Visualization
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STK17B in T-Cell Receptor signaling.

Experimental Protocols
In Vitro Kinase Assay for STK17B Activity
Objective: To measure the kinase activity of STK17B and assess the potency of inhibitors.

Materials:

Recombinant GST-tagged STK17B (e.g., from BPS Biosciences)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b10821046?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sox-labeled peptide substrate (e.g., Ac-KKKKVKKRPQRADSD-C(Sox)-FA-amide from

AssayQuant)[1]

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.5 mM EGTA, 0.002%

NP-40, 0.5 mM TCEP (freshly added)

ATP solution (e.g., 100 mM stock)

STK17B inhibitors of interest

384-well non-binding black plates

Fluorescence plate reader

Procedure:

Prepare Substrate Mix: Dilute the Sox-labeled peptide substrate to 20 µM in Assay Buffer.

Prepare Enzyme and ATP Mix: Dilute recombinant STK17B to 5 nM and ATP to 2 mM in

Assay Buffer. The final concentrations in the assay will be 2.5 nM STK17B and 1 mM ATP.[1]

The ATP concentration can be varied to determine the Km, which for STK17B is

approximately 6.5 µM.[1]

Compound Plating: Serially dilute the test inhibitors in DMSO. Add 100 nL of the diluted

compounds to the wells of the 384-well plate. Include DMSO-only wells as a control.

Add Substrate: Add 5 µL of the Substrate Mix to each well.

Initiate Reaction: Add 5 µL of the Enzyme and ATP Mix to each well to start the reaction.

Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time

using a plate reader (e.g., Synergy NEO) with appropriate excitation and emission

wavelengths for the Sox fluorophore.

Data Analysis: Calculate the initial reaction rates (velocity) from the linear phase of the

fluorescence increase. Plot the reaction rates against the inhibitor concentrations and fit the

data to a four-parameter logistic equation to determine the IC50 values.[5]
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Immunoprecipitation of Endogenous STK17B
Objective: To isolate STK17B and its interacting proteins from cell lysates.

Materials:

Cell Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1%

Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1

µg/ml leupeptin, and 1 mM PMSF.

Anti-STK17B antibody (e.g., Proteintech 26600-1-AP) and corresponding isotype control

IgG.

Protein A/G magnetic beads or agarose beads.

Wash Buffer (e.g., Cell Lysis Buffer without protease/phosphatase inhibitors).

SDS-PAGE sample buffer.

Procedure:

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and then lyse

them with ice-cold Cell Lysis Buffer. Scrape the cells and collect the lysate.

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube. Determine the protein concentration of the lysate.

Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate (e.g., 20 µL

of bead slurry per 1 mg of protein) and incubate with gentle rotation for 1 hour at 4°C to

reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation: Add the anti-STK17B antibody (typically 1-5 µg per 1 mg of lysate) to

the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. Add

the isotype control IgG to a separate aliquot of lysate as a negative control.

Capture Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and

incubate for another 1-2 hours at 4°C with gentle rotation.
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Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the

supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-

PAGE sample buffer. Boil the samples for 5-10 minutes to elute the proteins from the beads.

Analysis: Pellet the beads and collect the supernatant. The immunoprecipitated proteins in

the supernatant are now ready for analysis by Western blotting or mass spectrometry.

Cell Migration and Invasion Assay
Objective: To assess the effect of STK17B expression or inhibition on the migratory and

invasive potential of cancer cells.

Materials:

24-well plate with 8.0 µm pore size Transwell inserts.

For invasion assays: Matrigel or other basement membrane extract.

Cell culture medium with and without serum (or other chemoattractants).

Cells with modulated STK17B expression (e.g., via shRNA knockdown or overexpression) or

treated with an STK17B inhibitor.

Crystal violet staining solution.

Cotton swabs.

Procedure:

Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin

layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

Cell Seeding: Starve the cells in serum-free medium for 12-24 hours. Resuspend the cells in

serum-free medium and seed them into the upper chamber of the Transwell inserts.
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Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower

chamber of the 24-well plate.

Incubation: Incubate the plate for a period determined by the migratory/invasive capacity of

the cells (typically 12-48 hours).

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use

a cotton swab to gently wipe away the non-migrated cells from the top surface of the

membrane.

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with

methanol and then stain with crystal violet.

Quantification: After washing and drying, count the migrated/invaded cells in several random

fields under a microscope. Alternatively, the stain can be eluted and the absorbance

measured with a plate reader.

Data Analysis: Compare the number of migrated/invaded cells between different

experimental conditions (e.g., control vs. STK17B knockdown).

In Vivo Xenograft Tumor Model
Objective: To evaluate the effect of STK17B on tumor growth in a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice).

Cancer cells with modulated STK17B expression (e.g., stable knockdown or

overexpression).

Matrigel (optional, can be mixed with cells to promote tumor formation).

Calipers for tumor measurement.

Procedure:
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Cell Preparation: Harvest the cancer cells and resuspend them in sterile PBS or serum-free

medium, with or without Matrigel.

Subcutaneous Injection: Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL)

subcutaneously into the flank of the mice.

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable,

measure their dimensions with calipers every few days. Tumor volume can be calculated

using the formula: (Length x Width^2) / 2.

Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a

specific time), euthanize the mice and excise the tumors for further analysis (e.g., weight

measurement, immunohistochemistry, Western blotting).

Data Analysis: Plot the tumor growth curves for the different experimental groups (e.g.,

control vs. STK17B knockdown) and perform statistical analysis to determine significant

differences.

Conclusion
STK17B is a multifaceted kinase with significant implications in cancer biology, immunology,

and cellular homeostasis. Its diverse roles underscore its potential as a therapeutic target. This

guide provides a foundational understanding of STK17B signaling, supported by quantitative

data and detailed experimental protocols, to aid researchers and drug development

professionals in their exploration of this important kinase. Further research into the expanding

network of STK17B substrates and interacting partners will undoubtedly unveil new avenues

for therapeutic intervention in a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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